molecular formula C12H12BrF2NO B8153083 3-Bromo-N-(3,3-difluorocyclobutyl)-5-methylbenzamide

3-Bromo-N-(3,3-difluorocyclobutyl)-5-methylbenzamide

Cat. No.: B8153083
M. Wt: 304.13 g/mol
InChI Key: XNKDTSKOHSHXNZ-UHFFFAOYSA-N
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Description

3-Bromo-N-(3,3-difluorocyclobutyl)-5-methylbenzamide is a chemical compound characterized by the presence of a bromine atom, a difluorocyclobutyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(3,3-difluorocyclobutyl)-5-methylbenzamide typically involves the following steps:

    Formation of Difluorocyclobutyl Group: The difluorocyclobutyl group is synthesized through a series of reactions involving the cyclization of appropriate precursors in the presence of fluorinating agents.

    Amidation: The final step involves the formation of the amide bond between the brominated benzene ring and the difluorocyclobutyl group. This is typically achieved through a condensation reaction using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(3,3-difluorocyclobutyl)-5-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Azides or other substituted derivatives.

Scientific Research Applications

3-Bromo-N-(3,3-difluorocyclobutyl)-5-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(3,3-difluorocyclobutyl)-5-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites, inhibiting enzyme activity, or modulating receptor functions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(3,3-difluorocyclobutyl)-5-methoxybenzamide
  • 5-Bromo-N-(3,3-difluorocyclobutyl)-2-(trifluoromethyl)benzamide

Uniqueness

3-Bromo-N-(3,3-difluorocyclobutyl)-5-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-bromo-N-(3,3-difluorocyclobutyl)-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF2NO/c1-7-2-8(4-9(13)3-7)11(17)16-10-5-12(14,15)6-10/h2-4,10H,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKDTSKOHSHXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)NC2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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